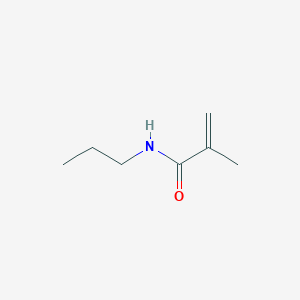

2-Propenamide, 2-methyl-N-propyl-

Übersicht

Beschreibung

2-Propenamide, 2-methyl-N-propyl- is a methacrylamide derivative with a propyl group attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Propenamide, 2-methyl-N-propyl- can be synthesized through free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as potassium persulfate and crosslinkers like N,N’-methylenebisacrylamide . The RAFT polymerization method allows for better control over the molecular weight and distribution of the resulting polymer .

Industrial Production Methods

Industrial production of 2-Propenamide, 2-methyl-N-propyl- typically involves large-scale free radical polymerization in hydrocarbon solvents. This method ensures high yield and purity of the compound, making it suitable for various commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenamide, 2-methyl-N-propyl- undergoes several types of chemical reactions, including:

Radical Polymerization: This is the primary reaction for synthesizing polymers from 2-Propenamide, 2-methyl-N-propyl-.

Cross-linking Reactions: The presence of the propyl group allows for cross-linking, enhancing the mechanical properties of the resulting polymers.

Common Reagents and Conditions

Initiators: Potassium persulfate is commonly used as an initiator in free radical polymerization.

Solvents: Hydrocarbon solvents like toluene are often used in the polymerization process.

Major Products

The major products formed from these reactions are polymers with enhanced mechanical properties and pH responsiveness, making them suitable for various applications .

Wissenschaftliche Forschungsanwendungen

2-Propenamide, 2-methyl-N-propyl- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Propenamide, 2-methyl-N-propyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the propyl group enhances its reactivity and allows for the formation of stable polymers with specific properties. The molecular targets include the tertiary amine groups, which provide pH responsiveness and hydrophilicity to the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-dimethylamino)propyl methacrylamide: Known for its pH responsiveness and hydrophilicity.

N-(3-aminopropyl)methacrylamide hydrochloride: Used in the synthesis of polyampholytes.

N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: Employed in bistable memory devices.

Uniqueness

2-Propenamide, 2-methyl-N-propyl- stands out due to its unique combination of reactivity and the ability to form stable polymers with enhanced mechanical properties and pH responsiveness. This makes it highly valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

7370-89-0 |

|---|---|

Molekularformel |

C7H13NO |

Molekulargewicht |

127.18 g/mol |

IUPAC-Name |

2-methyl-N-propylprop-2-enamide |

InChI |

InChI=1S/C7H13NO/c1-4-5-8-7(9)6(2)3/h2,4-5H2,1,3H3,(H,8,9) |

InChI-Schlüssel |

CCIDRBFZPRURMU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)C(=C)C |

Verwandte CAS-Nummern |

90522-12-6 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)

![2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B8735236.png)